molecular formula C15H22N2O2 B5707967 ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate

ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate

Cat. No. B5707967
M. Wt: 262.35 g/mol
InChI Key: FUUMGBAYZHJVPQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate, also known as MEP or 4-Methylpentedrone, is a synthetic stimulant drug belonging to the cathinone class. MEP has gained popularity in the research community due to its potential applications in scientific research.

Mechanism of Action

Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate acts as a monoamine transporter inhibitor, primarily targeting the dopamine transporter. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate also has moderate affinity for the norepinephrine transporter and weak affinity for the serotonin transporter. The inhibition of monoamine transporters leads to an increase in extracellular dopamine, norepinephrine, and serotonin levels, resulting in stimulant effects.
Biochemical and Physiological Effects:
ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate produces stimulant effects, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate also produces rewarding effects, as demonstrated by its ability to induce conditioned place preference in rodents. Chronic exposure to ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has been shown to produce neurotoxic effects, including decreased dopamine transporter density and increased oxidative stress markers.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has several advantages for lab experiments, including its high potency, selectivity for the dopamine transporter, and ability to induce conditioned place preference. However, ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate also has limitations, including its potential for neurotoxicity and lack of selectivity for other monoamine transporters.

Future Directions

Future research on ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate should focus on its potential applications in the treatment of psychiatric disorders, such as attention deficit hyperactivity disorder and depression. Additionally, further research is needed to elucidate the mechanisms underlying ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate-induced neurotoxicity and to develop strategies to mitigate its adverse effects. Finally, the development of more selective and potent monoamine transporter inhibitors based on the structure-activity relationship of ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate could lead to the discovery of novel therapeutic agents.

Synthesis Methods

Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate can be synthesized through various methods, including reductive amination of 4-methylpropiophenone with piperidine, followed by esterification with ethyl chloroformate. The purity of the final product can be improved through recrystallization and purification with solvents. The synthesis of ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate is complex and requires expertise in organic chemistry.

Scientific Research Applications

Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has gained popularity in the research community due to its potential applications in scientific research. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has been used as a reference standard for the identification and quantification of cathinones in forensic and toxicological samples. ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate has also been used as a tool to study the structure-activity relationship of cathinones and their interaction with monoamine transporters.

properties

IUPAC Name

ethyl 4-(4-methylanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)17-10-8-14(9-11-17)16-13-6-4-12(2)5-7-13/h4-7,14,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUMGBAYZHJVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate

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